2-Bromo-3-(4-methylphenyl)propanenitrile
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Overview
Description
2-Bromo-3-(4-methylphenyl)propanenitrile is an organic compound with the molecular formula C10H10BrN and a molecular weight of 224.1 g/mol . It is characterized by the presence of a bromine atom, a nitrile group, and a methyl-substituted phenyl ring. This compound is used in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(4-methylphenyl)propanenitrile typically involves the bromination of 3-(4-methylphenyl)propanenitrile. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) under controlled temperature conditions . The reaction proceeds via electrophilic addition of bromine to the double bond, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(4-methylphenyl)propanenitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).
Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products Formed
Substitution: 3-(4-methylphenyl)propanenitrile derivatives.
Reduction: 3-(4-methylphenyl)propanamine.
Oxidation: 4-methylbenzoic acid.
Scientific Research Applications
2-Bromo-3-(4-methylphenyl)propanenitrile is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor in the development of potential therapeutic agents.
Industry: In the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(4-methylphenyl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and nitrile group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylpropiophenone: Similar structure but with a ketone group instead of a nitrile group.
3-Bromo-4-methylbenzonitrile: Similar structure but with the bromine atom on the phenyl ring.
2-Bromo-3-phenylpropanenitrile: Similar structure but without the methyl group on the phenyl ring.
Uniqueness
2-Bromo-3-(4-methylphenyl)propanenitrile is unique due to the combination of its bromine atom, nitrile group, and methyl-substituted phenyl ring. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-bromo-3-(4-methylphenyl)propanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN/c1-8-2-4-9(5-3-8)6-10(11)7-12/h2-5,10H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWIBRNSEZYUOOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C#N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406986 |
Source
|
Record name | 2-bromo-3-(4-methylphenyl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62448-29-7 |
Source
|
Record name | 2-bromo-3-(4-methylphenyl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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